molecular formula C20H15F3O6 B2632149 propyl 4-{[7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl]oxy}benzoate CAS No. 637750-32-4

propyl 4-{[7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl]oxy}benzoate

Cat. No.: B2632149
CAS No.: 637750-32-4
M. Wt: 408.329
InChI Key: HDIKCQXUHIBMJU-UHFFFAOYSA-N
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Description

Propyl 4-{[7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl]oxy}benzoate is a synthetic organic compound belonging to the class of chromen-4-one derivatives. This compound is characterized by the presence of a chromen-4-one core structure, which is substituted with a trifluoromethyl group, a hydroxy group, and a benzoate ester moiety. The unique structural features of this compound make it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl 4-{[7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl]oxy}benzoate typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the chromen-4-one core: This step involves the cyclization of an appropriate precursor, such as 2-hydroxyacetophenone, with an aldehyde in the presence of a base to form the chromen-4-one core.

    Introduction of the trifluoromethyl group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent, such as trifluoromethyl iodide, under basic conditions.

    Hydroxylation: The hydroxy group can be introduced through a hydroxylation reaction using an oxidizing agent, such as hydrogen peroxide, in the presence of a catalyst.

    Esterification: The final step involves the esterification of the chromen-4-one derivative with propyl 4-hydroxybenzoate in the presence of an acid catalyst, such as sulfuric acid, to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes, but with optimization for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Propyl 4-{[7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl]oxy}benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the chromen-4-one core can be reduced to form an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base, such as sodium hydroxide.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with nucleophiles.

Scientific Research Applications

Propyl 4-{[7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl]oxy}benzoate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique structural features make it a valuable intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, such as antioxidant, anti-inflammatory, and antimicrobial properties. It is used in various bioassays to evaluate its effects on different biological systems.

    Medicine: Investigated for its potential therapeutic applications, including its use as a lead compound for the development of new drugs. Its structural features make it a candidate for drug design and discovery.

    Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of propyl 4-{[7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl]oxy}benzoate involves its interaction with various molecular targets and pathways. The compound’s hydroxy and carbonyl groups allow it to form hydrogen bonds with biological macromolecules, such as proteins and nucleic acids. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Propyl 4-{[7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl]oxy}benzoate can be compared with other similar compounds, such as:

    Ethyl 4-{[7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl]oxy}benzoate: Similar structure but with an ethyl ester instead of a propyl ester. This compound may have different physicochemical properties and biological activities.

    Methyl 4-{[7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl]oxy}benzoate: Similar structure but with a methyl ester instead of a propyl ester. This compound may have different solubility and reactivity.

    Propyl 4-{[7-hydroxy-4-oxo-2-(methyl)-4H-chromen-3-yl]oxy}benzoate: Similar structure but with a methyl group instead of a trifluoromethyl group. This compound may have different electronic and steric properties.

The uniqueness of this compound lies in its combination of a trifluoromethyl group, a hydroxy group, and a benzoate ester moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

propyl 4-[7-hydroxy-4-oxo-2-(trifluoromethyl)chromen-3-yl]oxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3O6/c1-2-9-27-19(26)11-3-6-13(7-4-11)28-17-16(25)14-8-5-12(24)10-15(14)29-18(17)20(21,22)23/h3-8,10,24H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDIKCQXUHIBMJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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